molecular formula C8H16ClNO B2952475 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride CAS No. 2445792-02-7

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride

Cat. No.: B2952475
CAS No.: 2445792-02-7
M. Wt: 177.67
InChI Key: HWBAEXYXACKRAM-UHFFFAOYSA-N
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Description

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride is a bicyclic compound featuring a rigid [2.2.2] octane scaffold with amino (-NH₂) and hydroxyl (-OH) substituents at the 6- and 2-positions, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical and synthetic chemistry. Its stereochemistry, particularly the rac-(1R,2R,4S,6S) configuration (), influences its reactivity and interactions with biological targets. This compound is synthesized via stereoselective methods, often involving ion-exchange chromatography or recrystallization ().

Properties

IUPAC Name

6-aminobicyclo[2.2.2]octan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(7)8(10)4-5;/h5-8,10H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBAEXYXACKRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CC2O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its bicyclic structure allows it to fit into active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Structural Analogues within the Bicyclo[2.2.2]octane Family
Compound Name Molecular Formula Key Functional Groups m.p. (°C) Synthesis Highlights Biological Relevance References
6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride C₉H₁₆ClNO₂ -NH₂, -OH N/A Ion-exchange purification Potential CNS targeting
all-endo-3-Amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₃ -NH₂, -OH, -COOH 222–230 Reflux in HCl; recrystallization β-amino acid mimicry
all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol hydrochloride C₉H₁₈ClNO₂ -NH₂, -OH, -CH₂OH 165–167 Hydrolysis of intermediates Solubility modulator
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₂ -NH₂, -COOH N/A Stereoselective esterification Chiral building block

Key Observations :

  • Functional Group Impact: The addition of a carboxylic acid group () increases polarity, affecting solubility and binding affinity compared to hydroxyl/amino derivatives.
  • Stereochemistry : all-endo configurations () enhance steric hindrance, influencing reaction pathways and biological activity.
Aza-Bicyclo[2.2.2]octane Derivatives
Compound Name Molecular Formula Key Features m.p. (°C) Synthesis Route Applications References
exo-2-Azabicyclo[2.2.2]octan-6-ol hydrochloride C₇H₁₂ClNO -N-, -OH N/A Ethanol dissolution; ion exchange Anticholinergic agents
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride C₁₀H₁₈ClNO -N-, -CH₂OH N/A Alkylation of amine intermediates Drug scaffold for CNS modulation

Key Observations :

  • Nitrogen Substitution : Replacing a carbon with nitrogen (aza derivatives) alters electronic properties and hydrogen-bonding capacity, critical for receptor binding.
  • Pharmacological Potential: These compounds are frequently explored for neurological applications due to their structural mimicry of natural alkaloids ().
Bicyclo[2.2.1]heptane and Bicyclo[3.2.0]heptane Analogues
Compound Name Molecular Formula Key Features m.p. (°C) Synthesis Route Structural Notes References
Bicyclo[2.2.1]heptan-2-ol,3-(butylamino)-1,7,7-trimethyl-, hydrochloride C₁₄H₂₈ClNO -NH-, -OH, branched alkyl N/A Grignard addition; recrystallization Compact bicyclic core
Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride C₉H₁₆ClNO₂ -NH₂, ester N/A Microwave-assisted synthesis Conformationally flexible scaffold

Key Observations :

  • Ring Strain : Bicyclo[2.2.1] systems () exhibit higher ring strain than [2.2.2], affecting stability and reactivity.
  • Flexibility : Bicyclo[3.2.0] frameworks () allow for greater conformational adaptability, useful in designing dynamic molecular probes.

Biological Activity

6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride is a bicyclic compound that has garnered interest due to its unique structural features, including an amino group and a hydroxyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 177.67 g/mol. The compound exists as a mixture of diastereomers, which may contribute to its diverse biological activities and potential applications in pharmacology and biochemistry .

Structural Characteristics

The bicyclo[2.2.2] framework of 6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride allows for various functionalization pathways, leading to derivatives with potentially enhanced properties. Its ability to form hydrogen bonds due to the presence of both amino and hydroxyl groups suggests favorable interactions with proteins and enzymes, which could modulate their activity .

Biological Activity Overview

The biological activity of 6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride is still under investigation, but preliminary studies indicate several potential mechanisms of action:

  • Ligand Activity : The compound may act as a ligand for specific receptors or enzymes, influencing biochemical pathways.
  • Amino Acid Transport : It is hypothesized that the compound could play a role in the transport and metabolism of amino acids, which is crucial in various physiological processes .
  • Antiprotozoal Effects : Related compounds have shown antiprotozoal activity against strains like Plasmodium falciparum and Trypanosoma brucei, suggesting that derivatives of this compound may exhibit similar properties .

Antiprotozoal Activity

A study on derivatives of 4-aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates demonstrated significant antiprotozoal activity against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense. The results indicated that longer-chain fatty acid moieties enhanced antiplasmodial potency compared to shorter chains . This suggests that modifications to the bicyclic structure could lead to compounds with improved therapeutic profiles.

CompoundStructureActivity Against PlasmodiumActivity Against Trypanosoma
4-Aminobicyclo[2.2.2]octan-2-yl propanoatePropanoateModerateLow
4-Aminobicyclo[2.2.2]octan-2-yl butanoateButanoateHighModerate

Mechanistic Insights

Research into the molecular interactions of 6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride suggests that its hydroxyl and amino groups facilitate hydrogen bonding with biological macromolecules, potentially altering their conformation and function . This property is critical for drug design as it can lead to selective targeting of specific pathways.

Synthesis and Derivatives

The synthesis of 6-Aminobicyclo[2.2.2]octan-2-ol hydrochloride typically involves multi-step processes that allow for the creation of various derivatives with tailored biological activities . For instance, dihydroxylated derivatives have been explored as scaffolds for antiviral agents, indicating a broad spectrum of potential applications in medicinal chemistry .

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